molecular formula C10H9Cl2N5O2 B5769586 3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide

3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide

Cat. No. B5769586
M. Wt: 302.11 g/mol
InChI Key: CYAFGQQWXFLSRJ-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide, also known as DMF-TB, is a chemical compound that has been widely studied for its potential in treating tuberculosis. It belongs to the class of benzamide derivatives and is synthesized through a multi-step process.

Mechanism of Action

3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is believed to exert its antibacterial activity through the inhibition of the enzyme InhA, which is involved in the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This compound has also been shown to inhibit the activity of other enzymes involved in the biosynthesis of mycolic acids, such as KasA and KasB. The inhibition of these enzymes leads to a disruption of the cell wall synthesis, ultimately resulting in the death of the bacterial cell.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards bacterial cells. It has been found to be well-tolerated in animal studies and has not shown any significant adverse effects on the liver or kidney function. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is its potent antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis. It also exhibits low toxicity and high selectivity towards bacterial cells. However, this compound has some limitations in lab experiments, such as its limited solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the research and development of 3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to explore the potential of this compound in combination therapy with other antibiotics for the treatment of tuberculosis. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the potential of this compound for the treatment of other bacterial infections should be further explored.
In conclusion, this compound is a promising compound for the treatment of tuberculosis and other bacterial infections. Its potent antibacterial activity, low toxicity, and favorable pharmacokinetic profile make it an attractive candidate for further research and development. Further studies are needed to optimize the synthesis method, investigate the mechanism of action, and explore the potential of this compound in combination therapy and for the treatment of other bacterial infections.

Synthesis Methods

3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is synthesized through a multi-step process that involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methyl-2H-tetrazole-5-amine. The final product is obtained through the reaction of the resulting intermediate with N,N-dimethylformamide.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential in treating tuberculosis. It has been shown to exhibit potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This compound has also been studied for its potential in treating other bacterial infections, such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(2-methyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N5O2/c1-17-15-10(14-16-17)13-9(18)5-3-6(11)8(19-2)7(12)4-5/h3-4H,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAFGQQWXFLSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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